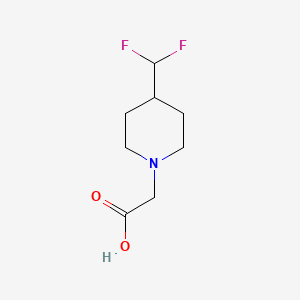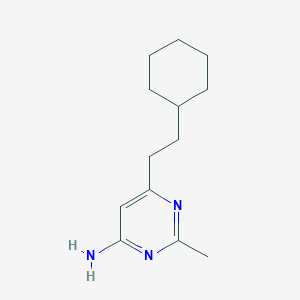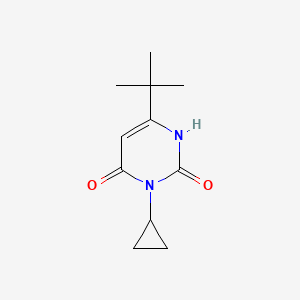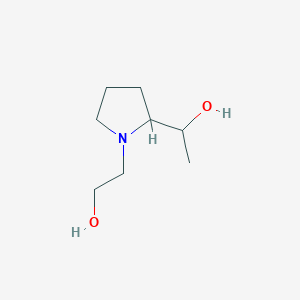
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)éthan-1-ol
Vue d'ensemble
Description
The compound “2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol” is an organic compound that contains a furan ring, a pyrazole ring, and an alcohol group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group consisting of a carbon atom bonded to a hydroxyl functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a hydrazine with a 1,3-diketone or a similar compound. The furan ring could be introduced through a variety of methods, including the cyclization of 1,4-diketones . The alcohol group could be introduced through a variety of methods, including reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, as well as the alcohol group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has two adjacent nitrogen atoms . The alcohol group would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in it. The furan ring, for example, can undergo electrophilic aromatic substitution reactions . The pyrazole ring can act as a ligand in coordination chemistry . The alcohol group can undergo reactions typical of alcohols, such as dehydration or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar alcohol group and the aromatic rings would influence properties such as solubility, boiling point, and melting point .Applications De Recherche Scientifique
Activité anticancéreuse
Les composés contenant les motifs furane et pyrazole, tels que le 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)éthan-1-ol, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Des recherches suggèrent que ces composés peuvent présenter des effets cytotoxiques contre certaines lignées de cellules cancéreuses, notamment les cellules de carcinome pulmonaire (A549) . Le mécanisme d'action peut impliquer l'induction de l'apoptose dans les cellules cancéreuses, ce qui en fait un domaine d'étude prometteur pour le développement de nouvelles thérapies contre le cancer.
Applications antibactériennes et antifongiques
Le cycle furane présent dans le composé a été associé à une gamme d'avantages thérapeutiques, notamment des activités antibactériennes et antifongiques . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes de bactéries et de champignons.
Propriétés antidépressives
Les dérivés du furane ont été liés à des effets antidépresseurs. Bien que des études spécifiques sur le this compound ne soient pas facilement disponibles, des composés apparentés ont montré des promesses dans ce domaine. Cela ouvre des possibilités pour que le composé soit utilisé dans la synthèse de nouvelles molécules antidépressives .
Potentiel antioxydant
Les composés avec des structures de furane et de pyrazole sont connus pour posséder des propriétés antioxydantes. Ces antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif, qui est impliqué dans diverses maladies. Par conséquent, le composé en question peut trouver des applications dans la recherche axée sur les conditions liées au stress oxydatif .
Effets anti-inflammatoires et analgésiques
Les effets anti-inflammatoires et analgésiques des dérivés du furane en font des candidats pour le développement de nouveaux médicaments contre la douleur. La structure du composé suggère des applications potentielles dans la création de médicaments capables d'atténuer l'inflammation et la douleur sans les effets secondaires associés aux traitements actuels .
Applications neuroprotectrices
Compte tenu de la similarité structurelle du composé avec d'autres dérivés du furane ayant des effets neuroprotecteurs, il peut avoir des applications potentielles dans le traitement des maladies neurodégénératives. La recherche dans ce domaine pourrait conduire au développement de nouvelles thérapies pour des affections telles que la maladie de Parkinson et la maladie d'Alzheimer .
Science des matériaux: Résines et composites
Les composés furaniques sont utilisés dans la synthèse de résines et de composites en raison de leurs propriétés de polymérisation. Le this compound pourrait être utilisé dans la création de nouveaux matériaux pour des applications industrielles, telles que les composites à matrice polymère thermodurcissable, les ciments, les adhésifs, les revêtements et les résines de coulée/fonte .
Recherche agrochimique
Le motif furane est souvent inclus dans les composés utilisés dans les applications agrochimiques. Ce composé pourrait être exploré pour son utilisation potentielle dans le développement de nouveaux pesticides ou herbicides, contribuant à des pratiques agricoles plus efficaces et peut-être plus respectueuses de l'environnement .
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2,4-6,12H,1,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSCYQPKJVURJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)

![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)


![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)
